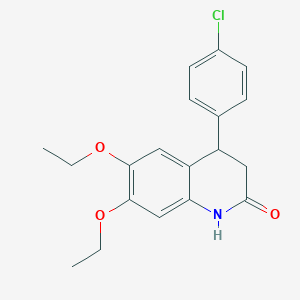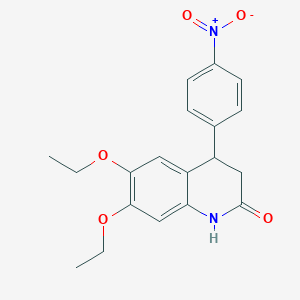
6,7-diethoxy-4-(3-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone
Overview
Description
6,7-diethoxy-4-(3-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone, also known as DMQD, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMQD belongs to the class of quinolinone derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mechanism of Action
The mechanism of action of 6,7-diethoxy-4-(3-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth, survival, and inflammation. 6,7-diethoxy-4-(3-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase II and DNA polymerase. 6,7-diethoxy-4-(3-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has also been shown to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxification enzymes, leading to the reduction of oxidative stress and inflammation.
Biochemical and Physiological Effects
6,7-diethoxy-4-(3-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the reduction of oxidative stress and inflammation, and the modulation of various signaling pathways involved in cell growth and survival. 6,7-diethoxy-4-(3-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has also been shown to exhibit low toxicity in normal cells, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
6,7-diethoxy-4-(3-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has several advantages for lab experiments, including its high purity and yield, its low toxicity in normal cells, and its potential therapeutic applications in various diseases. However, 6,7-diethoxy-4-(3-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has some limitations, including its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for 6,7-diethoxy-4-(3-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone research, including the optimization of its synthesis method to improve its bioavailability and pharmacokinetics, the investigation of its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease, and the development of 6,7-diethoxy-4-(3-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone analogs with improved potency and selectivity. Additionally, further studies are needed to elucidate the mechanism of action of 6,7-diethoxy-4-(3-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone and to identify its molecular targets.
Scientific Research Applications
6,7-diethoxy-4-(3-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. 6,7-diethoxy-4-(3-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 6,7-diethoxy-4-(3-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has also been shown to have neuroprotective effects against oxidative stress and inflammation, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 6,7-diethoxy-4-(3-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
6,7-diethoxy-4-(3-methoxyphenyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-4-24-18-10-16-15(13-7-6-8-14(9-13)23-3)11-20(22)21-17(16)12-19(18)25-5-2/h6-10,12,15H,4-5,11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSGCKPJMXXYPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC(=CC=C3)OC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-diethoxy-4-(3-methoxyphenyl)-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-(7,7-dimethyl-9-oxo-5,6,7,8,9,10-hexahydro[1,3]dioxolo[4,5-b]acridin-10-yl)benzoate](/img/structure/B4263024.png)
![10-(3-methoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B4263030.png)
![11-(3-fluorophenyl)-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one](/img/structure/B4263039.png)



![6,7-diethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4263082.png)


![ethyl 4-[5-(7-oxo-2,3,6,7,8,9-hexahydro[1,4]dioxino[2,3-g]quinolin-9-yl)-2-furyl]benzoate](/img/structure/B4263109.png)



